molecular formula C17H18N2O5S B3517404 methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate

methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate

Cat. No.: B3517404
M. Wt: 362.4 g/mol
InChI Key: SQJRGOKRPIEFTO-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes:

    Nitration: of the starting material to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Acetylation: to introduce the acetylamino group.

    Sulfonylation: to attach the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups attached to the benzene ring.

    Reduction: Reduction reactions can modify the acetylamino group.

    Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate involves its interaction with specific molecular targets. For instance, it targets β-catenin, leading to its ubiquitination and proteasomal degradation. This action disrupts Wnt signaling pathways, which are crucial in cell proliferation and cancer growth .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Shares a similar sulfonylamino structure but with a methyl group instead of an acetyl group.

    3-{[(4-acetylamino)phenyl]sulfonyl}amino}benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target β-catenin specifically makes it a valuable compound in cancer research .

Properties

IUPAC Name

methyl 3-[(4-acetamidophenyl)sulfonylamino]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11-15(17(21)24-3)5-4-6-16(11)19-25(22,23)14-9-7-13(8-10-14)18-12(2)20/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJRGOKRPIEFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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